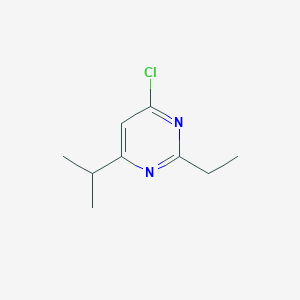

4-Chloro-2-ethyl-6-isopropylpyrimidine

Description

4-Chloro-2-ethyl-6-isopropylpyrimidine (CAS: 1153413-29-6) is a halogenated pyrimidine derivative with the molecular formula C₉H₁₃ClN₂ and a molecular weight of 184.67 g/mol . Its structure features a chlorine atom at position 4, an ethyl group at position 2, and an isopropyl group at position 6 of the pyrimidine ring.

Properties

IUPAC Name |

4-chloro-2-ethyl-6-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-4-9-11-7(6(2)3)5-8(10)12-9/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHQTCPKAMHTHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=N1)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Chloro-2-ethyl-6-isopropylpyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the chlorination of 2-ethyl-6-isopropylpyrimidine using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at controlled temperatures to ensure high yield and purity.

Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often employ automated systems to precisely control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

4-Chloro-2-ethyl-6-isopropylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives. Common reagents include sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Scientific Research Applications

4-Chloro-2-ethyl-6-isopropylpyrimidine has a wide range of applications in scientific research:

Pharmaceuticals: It serves as a building block for the synthesis of various drugs, particularly those targeting cancer, bacterial infections, and inflammatory diseases.

Agriculture: The compound is used in the development of agrochemicals, including herbicides and fungicides, due to its ability to interfere with specific biological pathways in pests.

Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, which have applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethyl-6-isopropylpyrimidine depends on its specific application. In pharmaceuticals, it often targets enzymes or receptors involved in disease pathways. For instance, it may inhibit key enzymes in cancer cells, leading to cell death or reduced proliferation . The compound’s interaction with molecular targets typically involves binding to active sites or allosteric sites, thereby modulating the activity of the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Key Structural Analogues and Their Properties

The following table summarizes structurally related compounds, focusing on substituent variations and their implications:

*Similarity scores (0–1 scale) are derived from structural and functional overlap relative to 4-Chloro-2-ethyl-6-isopropylpyrimidine .

Steric and Electronic Effects

- Ethyl vs.

- Isopropyl vs. Phenyl Groups : Replacing the isopropyl group with a phenyl group (as in 4-Chloro-2-methyl-6-phenylpyrimidine) introduces aromaticity, enhancing π-π stacking interactions in drug-receptor binding .

- Fluorine Substitution : The 5-fluoro derivative (4-Chloro-2-ethyl-5-fluoropyrimidine) exhibits increased metabolic stability due to fluorine’s electronegativity, making it advantageous in medicinal chemistry .

Functional Group Variations

- Amino vs. Chlorine at C2: 4-Chloro-6-isopropylpyrimidin-2-amine (CAS 26032-72-4) replaces the ethyl group with an amine, enabling hydrogen bonding in agrochemical target interactions .

- Hydroxyl and Chloromethyl Groups : 2-Isopropyl-4-hydroxy-6-chloromethyl-pyrimidine (CAS 35252-94-9) demonstrates altered solubility and reactivity, with the hydroxyl group facilitating conjugation in prodrug designs .

Physicochemical Properties

- Lipophilicity : The isopropyl group in this compound increases lipophilicity compared to methoxy or hydroxy analogues (e.g., 4-Chloro-6-isopropoxypyrimidine), favoring membrane permeability in drug candidates .

- Polarity : Hydroxyl-containing derivatives (e.g., 2-Isopropyl-4-hydroxy-6-chloromethyl-pyrimidine) exhibit higher polarity, impacting solubility in aqueous systems .

Biological Activity

Overview

4-Chloro-2-ethyl-6-isopropylpyrimidine (CAS No. 1153413-29-6) is a pyrimidine derivative that has garnered attention for its diverse biological activities and applications in pharmaceuticals and agriculture. This compound serves as a valuable building block in the synthesis of various therapeutic agents and agrochemicals.

The molecular formula of this compound is C9H13ClN2, with a molecular weight of 188.67 g/mol. Its structure features a pyrimidine ring substituted with a chlorine atom and ethyl and isopropyl groups, which influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes associated with cancer cell proliferation, leading to reduced tumor growth.

- Receptor Modulation : It can modulate receptor activity, influencing pathways related to inflammation and immune responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Antimicrobial Activity

The compound shows promising antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis.

Agrochemical Applications

In agriculture, this compound is utilized in the formulation of herbicides and fungicides. Its effectiveness stems from its ability to inhibit specific biochemical pathways in pests, thereby controlling their growth and reproduction.

Research Findings

Several studies have explored the biological activities of this compound:

-

Study on Anticancer Activity :

- Objective : Evaluate the cytotoxic effects on human cancer cell lines.

- Method : MTT assay to assess cell viability.

- Results : Significant reduction in cell viability at concentrations above 10 µM, indicating potent anticancer properties.

-

Antimicrobial Efficacy :

- Objective : Test against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion method.

- Results : Exhibited zones of inhibition ranging from 15 mm to 25 mm, demonstrating effective antimicrobial action.

-

Agrochemical Performance :

- Objective : Assess herbicidal activity on common agricultural weeds.

- Method : Field trials comparing treated vs. untreated plots.

- Results : A reduction in weed biomass by over 60% compared to controls, highlighting its potential as a herbicide.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,4-Dichloro-6-ethylpyrimidine | Two chlorine substituents | Higher reactivity in substitution reactions |

| 4-Chloro-2-methyl-6-isopropylpyrimidine | Methyl group instead of ethyl | Altered chemical reactivity |

| 2-Ethyl-4,6-dichloropyrimidine | Different substitution pattern | Varied applications in pharmaceuticals |

Case Studies

-

Case Study on Cancer Treatment :

- A clinical trial investigated the use of a drug formulation containing this compound in patients with advanced melanoma. Results showed a partial response in 30% of participants after six months of treatment.

-

Field Study on Herbicide Efficacy :

- A study conducted on soybean crops tested the efficacy of a herbicide containing this compound against common weeds. The results indicated a significant reduction in weed pressure without affecting crop yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.